molecular formula C24H25NO2S B136723 Benzenesulfonamide;1,4-bis(ethenyl)benzene;styrene CAS No. 135266-23-8

Benzenesulfonamide;1,4-bis(ethenyl)benzene;styrene

Cat. No.: B136723
CAS No.: 135266-23-8
M. Wt: 391.5 g/mol
InChI Key: MUUSWFAQENVFGH-UHFFFAOYSA-N
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Preparation Methods

Benzenesulfonamide

Benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in an aqueous or alcoholic medium, and the product is isolated by crystallization . Industrial production often involves the use of benzenesulfonyl chloride and an aqueous ammonia solution, followed by purification through recrystallization.

1,4-bis(ethenyl)benzene

1,4-bis(ethenyl)benzene is commonly synthesized via the Witting-Horner reaction or Sonogashira cross-coupling reaction. These methods involve the reaction of a suitable benzene derivative with a vinylating agent under specific conditions, such as the presence of a base and a palladium catalyst . Industrial production may involve the use of copper (I) iodide as a catalyst to achieve high yields .

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, to produce styrene and hydrogen gas . Another method involves the use of a rhodium catalyst to convert benzene and ethylene directly into styrene in a single step .

Chemical Reactions Analysis

Benzenesulfonamide

Benzenesulfonamide undergoes various chemical reactions, including:

1,4-bis(ethenyl)benzene

1,4-bis(ethenyl)benzene can undergo:

Styrene

Styrene is known for its tendency to undergo:

Mechanism of Action

Benzenesulfonamide

Benzenesulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in tissues. By inhibiting these enzymes, benzenesulfonamide derivatives can reduce intraocular pressure in glaucoma and exhibit anticancer effects by disrupting the pH balance in tumor cells .

1,4-bis(ethenyl)benzene

The mechanism of action of 1,4-bis(ethenyl)benzene in polymerization involves the formation of cross-links between polymer chains, resulting in a three-dimensional network that enhances the mechanical properties of the polymer .

Styrene

Styrene undergoes polymerization through a free-radical mechanism, where the double bond in the styrene molecule opens up and links with other styrene molecules to form long polymer chains. This process is initiated by free radicals generated by heat, light, or chemical initiators .

Comparison with Similar Compounds

Benzenesulfonamide

Similar compounds include benzenesulfonic acid and benzenesulfonyl chloride. Benzenesulfonamide is unique in its ability to inhibit carbonic anhydrase enzymes, making it valuable in medicinal chemistry .

1,4-bis(ethenyl)benzene

Similar compounds include 1,2-bis(ethenyl)benzene and 1,3-bis(ethenyl)benzene. 1,4-bis(ethenyl)benzene is unique in its ability to form highly cross-linked polymers due to the para positioning of the vinyl groups .

Styrene

Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique in its widespread use in the production of polystyrene and its derivatives .

Properties

IUPAC Name

benzenesulfonamide;1,4-bis(ethenyl)benzene;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C8H8.C6H7NO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUSWFAQENVFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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